molecular formula C16H17NO2 B4670128 9-(2,2-dimethoxyethyl)-9H-carbazole

9-(2,2-dimethoxyethyl)-9H-carbazole

Cat. No.: B4670128
M. Wt: 255.31 g/mol
InChI Key: WVFXHCGRGJHEKC-UHFFFAOYSA-N
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Description

9-(2,2-Dimethoxyethyl)-9H-carbazole is a synthetic carbazole derivative of significant interest in scientific research and development. Carbazoles are a prominent class of heterocyclic aromatic compounds known for their versatile applications, particularly in medicinal chemistry and materials science . Research Applications and Value: In pharmaceutical research, the carbazole scaffold is a privileged structure. It is a key intermediate in designing novel compounds with a wide range of biological activities. Carbazole derivatives are extensively investigated for their potential as anticancer , antimicrobial , antioxidant , and anti-inflammatory agents . The structural flexibility of the carbazole ring allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties and the development of targeted therapies . For instance, introducing flexible chains, such as the 2,2-dimethoxyethyl group at the N-9 position, can enhance molecular flexibility and improve binding affinity to receptor proteins, which is a valuable strategy in drug discovery . Beyond biomedicine, carbazole derivatives are crucial in materials science due to their attractive electrical and charge-transport properties . They are commonly used in developing organic light-emitting diodes (OLEDs) , dyes, and polymers. The large conjugated system of the carbazole ring allows for efficient incorporation of various functional groups, making it a foundational building block for advanced organic materials . Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2,2-dimethoxyethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-18-16(19-2)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXHCGRGJHEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C2=CC=CC=C2C3=CC=CC=C31)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Methodologies for the Synthesis of 9 2,2 Dimethoxyethyl 9h Carbazole

Direct N-Alkylation Strategies and Optimization for 9-(2,2-dimethoxyethyl)-9H-carbazole

Direct N-alkylation of the carbazole (B46965) ring is the most straightforward approach to synthesizing this compound. This method involves the reaction of the carbazole anion with a suitable electrophile. The optimization of this reaction is crucial for achieving high yields and selectivity, preventing side reactions such as C-alkylation.

The synthesis of this compound via direct alkylation typically employs an alkylating agent such as 2-bromo-1,1-dimethoxyethane (B145963). The reaction is conducted in the presence of a base to deprotonate the carbazole nitrogen, which has a pKa in the mid-teens. phasetransfercatalysis.com

Commonly used bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). nih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) being frequently utilized to dissolve the carbazole salt and facilitate the nucleophilic substitution. nih.gov

A typical procedure involves stirring carbazole with a base like NaH in DMF at room temperature to form the carbazole anion. Subsequently, the alkylating agent, such as ethyl bromoacetate (B1195939) (a compound structurally similar to 2-bromo-1,1-dimethoxyethane), is added, and the reaction proceeds over several hours. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and the product is typically isolated by precipitation in water followed by purification. nih.gov

Table 1: Conditions for N-Alkylation of Carbazole

Starting MaterialAlkylating AgentBaseSolventConditionsProductReference
9H-CarbazoleEthyl bromoacetateNaH (60% dispersion)DMF0 °C to room temp, 24 hEthyl 2-(9H-carbazol-9-yl) acetate nih.gov
CarbazoleAlkyl HalidesK2CO3 (adsorbed)None (Dry Media)Microwave Irradiation (4-10 min)N-Alkyl Carbazoles researchgate.net
CarbazoleChloroethaneAlkali lye (e.g., NaOH)Toluene70-150 °C, 3-20 h, in autoclaveN-Ethylcarbazole google.com

To improve the efficiency and selectivity of N-alkylation, various catalyst systems have been developed. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. phasetransfercatalysis.comacsgcipr.org PTC facilitates the transfer of the carbazole anion from a solid or aqueous phase to an organic phase where the reaction with the alkylating agent occurs. acsgcipr.org

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or methyl tributyl ammonium, are common phase-transfer catalysts. phasetransfercatalysis.com These catalysts are effective for N-alkylations given the pKa of carbazole. phasetransfercatalysis.com The use of PTC can lead to higher yields (often exceeding 98-99%), allow for the use of more economical bases like aqueous NaOH, and enable milder reaction conditions. google.comacsgcipr.org

Iron-catalyzed hydroarylation represents another modern approach, although it typically results in C-alkylation at the 3 and 6 positions rather than N-alkylation. rsc.org For N-alkylation, regioselectivity is paramount, and methods must favor substitution on the nitrogen atom. The inherent nucleophilicity of the deprotonated carbazole nitrogen generally ensures high N-regioselectivity under appropriate basic conditions. phasetransfercatalysis.comacs.org

Multistep Synthetic Pathways Involving Strategic Intermediates Towards this compound

Multistep synthesis allows for the construction of complex molecules that may not be accessible through single-step reactions. vapourtec.com For this compound, this could involve building the carbazole core from acyclic or simpler cyclic precursors or modifying a pre-existing carbazole derivative.

A viable multistep route involves the synthesis of a precursor like ethyl 2-(9H-carbazol-9-yl)acetate, which can be readily prepared by the N-alkylation of carbazole with ethyl bromoacetate. nih.gov This intermediate can then undergo further transformations. For instance, the ester can be converted into a hydrazide, 2-(9H-carbazol-9-yl)acetohydrazide, by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol. nih.gov While this specific hydrazide leads to other derivatives, a similar strategy involving reduction of the ester to an alcohol, followed by oxidation and acetalization, could theoretically yield the target compound.

Another approach starts with the synthesis of the carbazole skeleton itself. For example, 1-methyl-9H-carbazoles can be synthesized in three steps starting from indole (B1671886), ethyl acetoacetate, and 2-(bromomethyl)-1,3-dioxolane, with the latter introducing a protected aldehyde functionality. nih.gov A similar strategy could be adapted to produce the desired 9-substituted carbazole.

Table 2: Example of a Multistep Synthesis of a Carbazole Intermediate

StepReactantsReagentsProductYieldReference
19H-Carbazole, Ethyl bromoacetateNaH, DMFEthyl 2-(9H-carbazol-9-yl) acetateNot specified nih.gov
2Ethyl 2-(9H-carbazol-9-yl) acetateHydrazine hydrate, Ethanol2-(9H-carbazol-9-yl) acetohydrazideNot specified nih.gov

The construction of the carbazole tricyclic system is a key area of research, with numerous strategies developed. These can be broadly categorized as convergent or divergent. chim.itnih.gov

Convergent approaches involve the synthesis of separate molecular fragments that are later joined to form the final structure. nih.gov A common convergent strategy is the Suzuki-Miyaura coupling to create a substituted biphenyl (B1667301) intermediate, which then undergoes an intramolecular cyclization to form the C-N bond of the carbazole ring. tandfonline.com

Divergent approaches start from a common precursor to generate a library of related compounds. researchgate.net For instance, indole-tethered allenes can be used to synthesize a variety of carbazole derivatives through transition metal-catalyzed cyclization reactions. chim.it Gold and palladium catalysts are frequently employed for these transformations, allowing for the construction of the carbazole skeleton under mild conditions. chim.it This strategy offers a divergent route where different substitutions on the allene (B1206475) or indole starting material can lead to a range of carbazole products. chim.it

Other classical methods for synthesizing the carbazole skeleton include:

Graebe-Ullmann reaction: Involves the diazotization of aminodiphenylamine followed by heating. tandfonline.com

Borsche-Drechsel cyclization: Phenylhydrazine is condensed with cyclohexanone, followed by acid-catalyzed cyclization and dehydrogenation. tandfonline.com

Palladium-catalyzed C-H activation: An efficient modern method for intramolecular C-N bond formation to yield carbazoles from precursors like 2-iodo-N-arylanilines. tandfonline.comnih.gov

Green Chemistry Principles in Synthetic Route Design for Carbazole Derivatives

Green chemistry principles are increasingly being incorporated into the synthesis of carbazole derivatives to reduce environmental impact and improve efficiency. rsc.org

A prominent green technique is microwave-assisted synthesis . This method significantly shortens reaction times, often reduces the amount of solvent needed, and can improve product yields compared to conventional heating. tandfonline.comnih.govrsc.org The N-alkylation of carbazole has been successfully performed under microwave irradiation in "dry media" conditions, where the reactants are adsorbed onto a solid support like potassium carbonate, eliminating the need for a solvent altogether. researchgate.net

The use of less hazardous reagents and solvents is another key principle. Phase-transfer catalysis contributes to greener synthesis by allowing the replacement of hazardous organic bases and dipolar aprotic solvents with more environmentally benign options like aqueous inorganic bases and solvents like toluene. acsgcipr.org

Furthermore, the development of recyclable catalysts, such as bimetallic nanoparticles on reduced graphene oxide (Pd–Cu@rGO), for reactions like Suzuki-Miyaura coupling to build carbazole precursors, aligns with green chemistry goals. rsc.org These heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity, reducing waste and cost. rsc.org

Solvent Selection and Minimization

The choice of solvent is critical in the N-alkylation of carbazole as it must facilitate the dissolution of the reactants and support the bimolecular nucleophilic substitution (SN2) mechanism. Polar aprotic solvents are generally preferred because they can solvate the cation of the base while leaving the carbazole anion relatively free to act as a nucleophile.

Commonly employed solvents for this type of reaction include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone, and tetrahydrofuran (B95107) (THF). nih.gov The selection is often a trade-off between reactivity and environmental impact. For instance, while DMF is highly effective, it is now considered a substance of very high concern in many regions due to its toxicity. nih.gov Research into greener alternatives is ongoing, with a focus on bio-based solvents or minimizing the use of traditional organic solvents altogether.

Table 1: Comparison of Solvents for N-Alkylation of Carbazole

Solvent Formula Boiling Point (°C) Polarity (Dielectric Constant) Green Chemistry Classification
Dimethylformamide (DMF) C₃H₇NO 153 36.7 Problematic
Acetone C₃H₆O 56 20.7 Recommended
Tetrahydrofuran (THF) C₄H₈O 66 7.6 Problematic
Dimethyl Sulfoxide (DMSO) C₂H₆OS 189 46.7 Problematic

Strategies for solvent minimization are crucial for developing a more sustainable synthesis. One effective approach is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can significantly accelerate reaction rates, often allowing the reaction to proceed with a reduced amount of solvent or even under solvent-free conditions, where the reactants are adsorbed onto a solid support like potassium carbonate. nih.gov Another strategy involves using a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), which can facilitate the transfer of the carbazole anion from a solid or aqueous phase to the organic phase, enabling the use of less polar, more environmentally benign solvents.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The calculation provides a theoretical percentage of reactant atoms incorporated into the final product.

The N-alkylation reaction for this compound can be represented as:

C₁₂H₉N + C₄H₉BrO₂ + Base → C₁₆H₁₇NO₂ + Byproduct Salt

The primary byproduct is the salt formed from the base and the leaving group (bromide). For example, using sodium hydroxide (NaOH) as the base, the byproduct is sodium bromide (NaBr).

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of this compound

Reactant Formula Molecular Weight ( g/mol )
9H-Carbazole C₁₂H₉N 167.21
2-Bromo-1,1-dimethoxyethane C₄H₉BrO₂ 169.02
Sodium Hydroxide NaOH 39.997
Total Reactant Mass 376.227
Product Formula Molecular Weight ( g/mol )
This compound C₁₆H₁₇NO₂ 255.31

| Atom Economy | | (255.31 / 376.227) * 100 = 67.9% |

An atom economy of 67.9% indicates that a significant portion of the reactant mass (32.1%) is converted into byproducts, primarily sodium bromide and water in this case. While substitution reactions are inherently less atom-economical than addition reactions, several strategies can mitigate waste:

Catalytic Approaches: While the base is a stoichiometric reagent, using catalytic amounts of a phase-transfer catalyst can improve reaction efficiency and reduce the need for large excesses of base or harsh conditions, thereby minimizing side reactions and associated waste streams.

Base Selection: The choice of base impacts the waste stream. Using a base like potassium carbonate (K₂CO₃) is common. While its higher molecular weight lowers the atom economy slightly, it is less hazardous than sodium hydride (NaH). The resulting salt (e.g., KBr) must be managed as part of the waste stream.

Process Optimization: Maximizing the reaction yield is a critical waste reduction strategy. By optimizing temperature, reaction time, and reactant ratios, the formation of impurities is minimized. This reduces the need for extensive purification steps like column chromatography, which themselves generate significant solvent and solid waste.

By integrating thoughtful solvent selection with principles of atom economy and waste minimization, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 9 2,2 Dimethoxyethyl 9h Carbazole

Mechanisms of Formation of N-Substituted Carbazoles via N-Alkylation and Related Pathways

The synthesis of 9-(2,2-dimethoxyethyl)-9H-carbazole primarily involves the N-alkylation of the carbazole (B46965) ring. This process, along with related synthetic routes, is fundamental to introducing the 2,2-dimethoxyethyl group onto the nitrogen atom of the carbazole nucleus.

Transition State Analysis and Kinetic Investigations

The N-alkylation of carbazole is a reaction that has been achieved through various methods, including conventional heating and microwave irradiation. researchgate.nettandfonline.com The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of carbazole attacks an alkylating agent.

Kinetic studies and transition state analysis, often aided by computational methods, provide insights into the reaction pathway. youtube.com The transition state for the N-alkylation of carbazoles can be significantly influenced by steric factors. researchgate.net For instance, reactions involving thallium(I) derivatives of carbazole show that secondary alkyl halides are completely inactive, indicating substantial steric constraints on the transition state. researchgate.net Computational tools can be employed to model the transition state geometry and calculate the activation energy of the reaction, offering a deeper understanding of the reaction kinetics. youtube.com

The rate of N-alkylation can be dramatically increased by using microwave irradiation, which can shorten reaction times from hours to minutes. tandfonline.com This acceleration is attributed to the efficient heating of the polar reactants and the solid support, such as potassium carbonate, used in the reaction. tandfonline.com

Influence of Steric and Electronic Factors on Reaction Progression

Both steric and electronic factors play a crucial role in the N-alkylation of carbazole. The accessibility of the nitrogen lone pair and the electrophilicity of the alkylating agent are key determinants of the reaction's success and rate.

Steric Effects:

The bulkiness of the alkylating agent can hinder the approach to the carbazole nitrogen. As mentioned, secondary alkyl halides often fail to react under certain conditions due to steric hindrance at the transition state. researchgate.net

The carbazole ring itself is a large, planar system, which can also present steric challenges for very bulky alkylating agents.

Electronic Effects:

The nucleophilicity of the carbazole nitrogen is influenced by the substituents on the aromatic rings. Electron-donating groups on the carbazole ring would be expected to increase the electron density on the nitrogen, making it a more potent nucleophile and accelerating the rate of N-alkylation. Conversely, electron-withdrawing groups would decrease its nucleophilicity.

The nature of the leaving group on the alkylating agent is also critical. Good leaving groups, such as iodide and bromide, facilitate the substitution reaction. researchgate.net

Various synthetic strategies have been developed to achieve N-alkylation of carbazoles, including reactions with alkyl halides in the presence of a base, tandfonline.comrsc.org and palladium-catalyzed methods. organic-chemistry.org Microwave-assisted synthesis in "dry" media (adsorbed on a solid support like potassium carbonate) has proven to be a particularly efficient and environmentally friendly method for the N-alkylation of carbazole with various alkyl halides. researchgate.nettandfonline.com

Reactivity of the 2,2-dimethoxyethyl Moiety: Acetal (B89532) Hydrolysis and Derivatization

The 2,2-dimethoxyethyl group attached to the carbazole nitrogen is an acetal. Acetals are generally stable to bases and nucleophiles but are sensitive to acidic conditions. organic-chemistry.org

Acid-Catalyzed Hydrolysis to Aldehyde

In the presence of an acid catalyst and water, the 2,2-dimethoxyethyl group of this compound will undergo hydrolysis to yield 9-(2-oxoethyl)-9H-carbazole (an aldehyde) and two molecules of methanol (B129727). organic-chemistry.orgmasterorganicchemistry.com

The mechanism for this hydrolysis involves the following steps:

Protonation: One of the methoxy (B1213986) groups is protonated by the acid, converting it into a good leaving group (methanol).

Elimination: The protonated methoxy group leaves, and the lone pair on the adjacent oxygen forms a double bond with the carbon, creating a resonance-stabilized oxonium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is lost from the newly added water molecule to form a hemiacetal.

Repeat: The second methoxy group is then protonated and eliminated in a similar fashion, followed by the attack of another water molecule and subsequent deprotonation to yield the aldehyde. masterorganicchemistry.com

This reaction is reversible, and the equilibrium can be shifted towards the aldehyde by removing the methanol as it is formed. organic-chemistry.org

Transacetalization and Exchange Reactions

Transacetalization is a reaction in which an acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. mdpi.comacs.orgacs.org The 2,2-dimethoxyethyl group of this compound can potentially undergo transacetalization with other alcohols or diols.

This reaction proceeds through a mechanism similar to hydrolysis, where the initial protonation of a methoxy group is followed by its departure. Instead of water, an alcohol molecule then acts as the nucleophile. acs.org If a diol is used, a cyclic acetal can be formed. organic-chemistry.org

Transacetalization can also occur with acylium ions in the gas phase, leading to the formation of cyclic "ionic ketals". acs.org While less common in standard laboratory synthesis, this highlights the inherent reactivity of the acetal functional group.

Reactivity of the Carbazole Core: Electrophilic Aromatic Substitution and Beyond

The carbazole ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The nitrogen atom, although part of a five-membered ring, influences the regioselectivity of these substitutions.

The positions most susceptible to electrophilic attack on the carbazole nucleus are the 3 and 6 positions, and to a lesser extent, the 1 and 8 positions. youtube.com This is due to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the reaction. youtube.com

Common electrophilic aromatic substitution reactions that the carbazole core of this compound could undergo include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce bromine atoms at the 3 and 6 positions. mdpi.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can lead to the formation of nitrocarbazoles, typically at the 3-position. youtube.com

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride can introduce an acyl group, usually at the 3-position. researchgate.net

The N-substituent can influence the reactivity and regioselectivity of these reactions. The 2,2-dimethoxyethyl group is not expected to have a strong electronic directing effect on the carbazole ring, but its steric bulk might influence the accessibility of the 1 and 8 positions.

Recent advances in C-H functionalization have provided new methods for the direct alkylation, arylation, and acylation of the carbazole core, often using transition metal catalysts. chim.it These methods can offer high regioselectivity, for example, at the C1 or C3 and C6 positions. chim.itrsc.org

Regioselectivity in Further Functionalization (e.g., C-C bond formation, halogenation)

The introduction of new carbon-carbon bonds and halogen atoms onto the carbazole framework of this compound is a key strategy for the synthesis of more complex derivatives with tailored electronic and photophysical properties. The regioselectivity of these functionalization reactions is a critical aspect, largely governed by the electronic properties of the carbazole nucleus.

C-C Bond Formation:

A common method for introducing a formyl group, a precursor for various C-C bond formations, onto an electron-rich aromatic ring like carbazole is the Vilsmeier-Haack reaction. beilstein-journals.orggoogleapis.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). beilstein-journals.orggoogleapis.comwikipedia.org For 9-substituted carbazoles, formylation is known to occur preferentially at the 3-position and, under more forcing conditions, at the 3 and 6 positions. researchgate.net In the case of this compound, the reaction is expected to yield primarily 3-formyl-9-(2,2-dimethoxyethyl)-9H-carbazole. Further reaction could lead to the 3,6-diformylated product. The resulting aldehyde can then be used in various subsequent reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to extend the carbon framework.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. nih.gov To utilize this methodology, the carbazole ring must first be halogenated. Subsequent coupling with a boronic acid or ester in the presence of a palladium catalyst and a base would then introduce a new aryl or vinyl substituent. The position of the new substituent is dictated by the initial halogenation step.

Interactive Data Table: Predicted Regioselectivity in C-C Bond Formation

Reaction TypeReagentsExpected Major Product(s)Typical Reaction Conditions
Vilsmeier-Haack FormylationDMF, POCl₃3-Formyl-9-(2,2-dimethoxyethyl)-9H-carbazole0-100 °C
Suzuki-Miyaura Coupling3-Bromo-9-(2,2-dimethoxyethyl)-9H-carbazole, Arylboronic acid, Pd catalyst, Base3-Aryl-9-(2,2-dimethoxyethyl)-9H-carbazole80-120 °C, Inert atmosphere

Halogenation:

The halogenation of 9-alkylcarbazoles typically occurs at the 3 and 6 positions. nih.gov Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction with one equivalent of the halogenating agent is expected to yield the 3-halo-9-(2,2-dimethoxyethyl)-9H-carbazole. The use of excess halogenating agent would likely lead to the formation of the 3,6-dihalo-9-(2,2-dimethoxyethyl)-9H-carbazole. The bulky N-substituent is not expected to significantly alter the inherent regioselectivity for the 3 and 6 positions.

Interactive Data Table: Predicted Regioselectivity in Halogenation

Halogenating AgentStoichiometryExpected Major Product
N-Bromosuccinimide (NBS)1 equivalent3-Bromo-9-(2,2-dimethoxyethyl)-9H-carbazole
N-Bromosuccinimide (NBS)>2 equivalents3,6-Dibromo-9-(2,2-dimethoxyethyl)-9H-carbazole
N-Chlorosuccinimide (NCS)1 equivalent3-Chloro-9-(2,2-dimethoxyethyl)-9H-carbazole
N-Chlorosuccinimide (NCS)>2 equivalents3,6-Dichloro-9-(2,2-dimethoxyethyl)-9H-carbazole

Oxidative and Reductive Transformations of the Carbazole System

The carbazole nucleus can undergo both oxidative and reductive transformations, which can alter its aromaticity and electronic properties.

Oxidative Transformations:

The carbazole moiety is known to undergo oxidative coupling to form bicarbazole structures. nih.gov This process often involves the formation of a carbazole radical cation intermediate. The regioselectivity of this coupling is influenced by the substituents on the carbazole ring. For 9-alkylcarbazoles, oxidative coupling can lead to the formation of 3,3'-bicarbazoles. It is plausible that this compound would undergo a similar transformation in the presence of a suitable oxidant, such as iron(III) chloride or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the corresponding 3,3'-bicarbazole derivative.

Reductive Transformations:

The reduction of the carbazole ring system requires more forcing conditions due to its aromatic stability. Catalytic hydrogenation using catalysts like ruthenium on carbon at high pressure and temperature can lead to the reduction of one or both of the benzene (B151609) rings. thieme-connect.de Partial reduction typically yields 1,2,3,4-tetrahydrocarbazole (B147488) derivatives. thieme-connect.de For this compound, catalytic hydrogenation would be expected to first reduce one of the benzene rings, leading to 9-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-9H-carbazole. Further reduction under more drastic conditions could potentially lead to the fully saturated perhydrocarbazole derivative. The dimethoxyethyl substituent at the 9-position is unlikely to be affected by these conditions.

Interactive Data Table: Predicted Redox Transformations

TransformationReagents/ConditionsExpected Product
Oxidative CouplingFeCl₃ or DDQ3,3'-Bis(this compound)
Catalytic Hydrogenation (Partial)H₂, Ru/C, High T/P9-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-9H-carbazole
Catalytic Hydrogenation (Exhaustive)H₂, Ru/C, Higher T/P9-(2,2-dimethoxyethyl)perhydrocarbazole

Advanced Spectroscopic and Structural Characterization Techniques for 9 2,2 Dimethoxyethyl 9h Carbazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of carbazole (B46965) derivatives in solution. rsc.org It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For instance, the ¹H NMR spectrum of 9-(2,2-dimethoxyethyl)-9H-carbazole would exhibit characteristic signals for the aromatic protons of the carbazole ring system, as well as for the protons of the 2,2-dimethoxyethyl substituent. Similarly, the ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. rsc.org The chemical shifts (δ) of these signals, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity between neighboring nuclei. mdpi.com

2D NMR Experiments for Structural Assignment (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment of all proton and carbon signals. sdsu.edu These experiments correlate signals based on different types of nuclear interactions.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. youtube.com For this compound, COSY would be instrumental in assigning the protons within the carbazole ring system and the ethyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons. youtube.com In the case of our target molecule, each protonated carbon would show a correlation peak in the HMQC/HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). mdpi.comyoutube.com HMBC is crucial for connecting different molecular fragments, especially across quaternary carbons (carbons with no attached protons) or heteroatoms. researchgate.net For example, it could show correlations between the protons on the ethyl side chain and the carbons of the carbazole nucleus, confirming the point of attachment. youtube.com

Table 1: Representative 2D NMR Correlations for Structural Elucidation

ExperimentCorrelation TypeInformation Gained
COSY ¹H-¹HIdentifies J-coupled protons, revealing neighboring proton relationships.
HMQC/HSQC ¹H-¹³C (one-bond)Correlates protons to their directly attached carbons.
HMBC ¹H-¹³C (multiple bonds)Establishes connectivity across multiple bonds, including through quaternary carbons and heteroatoms.

Advanced Pulse Sequences for Conformation Analysis

Beyond basic structural assignment, advanced NMR pulse sequences can provide insights into the three-dimensional conformation of molecules in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. The intensity of the NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. This allows for the determination of the relative orientation of different parts of the molecule. For carbazole derivatives, NOESY can reveal the spatial arrangement of substituents relative to the carbazole plane. rsc.org

Variable-Temperature (VT) NMR: Studying NMR spectra at different temperatures can provide information about dynamic processes, such as conformational changes or restricted rotation around single bonds. rsc.org For flexible molecules like this compound, VT-NMR could reveal the energy barriers associated with the rotation of the dimethoxyethyl group.

Mass Spectrometry Approaches for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. nist.govnist.gov

Fragmentation Pathway Analysis (e.g., ESI-MS/MS, GC-MS)

In addition to determining the molecular weight, mass spectrometry can be used to deduce structural information through the analysis of fragmentation patterns.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): In this technique, the molecule is first ionized (often by protonation to form [M+H]⁺ or adduction with sodium to form [M+Na]⁺) and the resulting molecular ion is then isolated and fragmented by collision with an inert gas. researchgate.net The resulting fragment ions are analyzed to create a tandem mass spectrum. The way a molecule breaks apart is often characteristic of its structure. For this compound, one would expect characteristic losses of the methoxy (B1213986) groups or cleavage of the ethyl chain.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph, which separates compounds in a mixture, with a mass spectrometer. nih.gov For volatile and thermally stable compounds, GC-MS with electron ionization (EI) is a common method. EI is a high-energy ionization technique that causes extensive fragmentation, producing a unique "fingerprint" mass spectrum for a given compound that can be compared to spectral libraries for identification. govinfo.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). rsc.org This allows for the determination of the exact molecular formula of a compound, as the precise mass is unique to a specific combination of atoms. rsc.org This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Table 2: Mass Spectrometry Data for Molecular Characterization

TechniqueInformation ProvidedApplication to this compound
ESI-MS/MS Molecular weight and structural information from fragmentation patterns.Confirmation of molecular weight and elucidation of fragmentation pathways.
GC-MS Fragmentation pattern for identification and quantification.Provides a characteristic fragmentation "fingerprint" for identification.
HRMS Exact mass and determination of molecular formula.Unambiguous confirmation of the elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the determination of bond lengths, bond angles, and torsion angles with high precision. It also reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice. nih.gov For carbazole derivatives, X-ray crystallography can definitively establish the planarity of the carbazole ring system and the orientation of the substituents. nih.gov The crystal structures of related carbazole derivatives have been reported, providing a basis for comparison. nih.gov

Table 3: Crystallographic Data for a Hypothetical Crystal of this compound

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Single-Crystal Growth Methodologies

The growth of high-quality single crystals is a prerequisite for definitive structural analysis by X-ray diffraction. For carbazole derivatives, several methods are commonly employed. A prevalent technique is slow evaporation from a suitable solvent or a mixture of solvents. For instance, single crystals of carbazole derivatives have been successfully grown from solutions in chloroform, ethyl acetate, and dimethylformamide (DMF). researchgate.netnih.gov The choice of solvent is critical and is often determined empirically to control the rate of crystallization, which in turn affects the size and quality of the crystals.

Another common method involves the slow cooling of a saturated solution. This technique relies on the principle that the solubility of the compound decreases as the temperature is lowered, leading to gradual crystal formation. For example, crystals of 3,6-diiodo-9-ethyl-9H-carbazole suitable for X-ray analysis were obtained from a saturated solution in chloroform. researchgate.net

In some cases, a vertical Bridgman technique has been utilized for growing large, single-phase carbazole crystals, particularly for applications in scintillation detection. researchgate.net While this method is more complex, it can yield high-quality, large-volume crystals.

The synthesis of carbazole derivatives often precedes crystallization. For example, N-substituted carbazoles can be prepared through reactions such as the alkylation of the carbazole nitrogen. A relevant synthetic route involves the reaction of a carbazole with a substituted alkyl halide in the presence of a base. mdpi.com For instance, the synthesis of 9-(pyrimidin-2-yl)-9H-carbazole derivatives has been achieved using a Cp*Rh(III)/H+ tandem catalytic system. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing reveals how molecules are arranged in the solid state, which is governed by various intermolecular interactions. These interactions are crucial in determining the physical properties of the material. For carbazole derivatives, X-ray crystallography is the definitive tool for elucidating these structural details.

In many carbazole derivatives, the crystal structure is stabilized by a combination of van der Waals forces, π–π stacking interactions, and various types of hydrogen bonds. For example, in the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. These dimers are further connected by parallel slipped π–π interactions. nih.gov

The planarity of the carbazole ring system is a recurring feature, although substituents can introduce some distortion. In dimethyl 9H-carbazole-2,7-dicarboxylate, the carbazole ring system is nearly planar. nih.gov In contrast, in 9-p-tolyl-9H-carbazole-3-carbaldehyde, the tolyl ring is significantly twisted from the mean plane of the carbazole group. nih.gov

The following table summarizes the types of intermolecular interactions observed in various carbazole derivatives:

CompoundDominant Intermolecular Interactions
Dimethyl 9H-carbazole-2,7-dicarboxylateN—H⋯O hydrogen bonds, π–π stacking
9-(4-Methoxyphenyl)-9H-carbazoleC—H⋯π interactions, H⋯H and C⋯H contacts
1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehydeO—H⋯O, N—H⋯O, C—H⋯O hydrogen bonds, π–π stacking

This table is generated based on data from related carbazole compounds and is for illustrative purposes.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of compounds. The vibrational modes observed in the spectra are characteristic of specific bonds and molecular arrangements.

For carbazole and its derivatives, the FTIR spectra typically show characteristic bands for the N-H group (if present), aromatic C-H stretching, and C=C stretching of the aromatic rings. In carbazole itself, the N-H stretching frequency is observed around 3419 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. researchgate.net

In N-substituted carbazoles, the absence of the N-H band is a clear indicator of substitution at the nitrogen atom. The introduction of other functional groups gives rise to new characteristic bands. For instance, in 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a strong C≡N vibration is observed at 2224 cm⁻¹, and a C=C vibration of the vinyl group is seen at 1599 cm⁻¹. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign the observed vibrational bands. nih.govrsc.org This combined experimental and computational approach allows for a detailed understanding of the vibrational properties of the molecule.

Raman spectroscopy provides complementary information to FTIR. Due to the high polarizability of the π-electron system in carbazoles, they typically exhibit strong Raman scattering. Raman spectroscopy is particularly sensitive to the vibrations of the conjugated backbone and can provide insights into molecular conformation and order in the solid state.

The table below lists some characteristic vibrational frequencies for functional groups found in carbazole derivatives.

Functional GroupTypical Wavenumber (cm⁻¹)Spectroscopic Technique
N-H Stretch (unsubstituted carbazole)~3419FTIR
Aromatic C-H Stretch>3000FTIR, Raman
C=C Aromatic Stretch1400-1600FTIR, Raman
C≡N Stretch~2224FTIR
C=O Stretch~1715FTIR

This table presents generalized data for carbazole derivatives and is intended for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 9 2,2 Dimethoxyethyl 9h Carbazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the electronic structure and thermodynamic stability of 9-(2,2-dimethoxyethyl)-9H-carbazole. These methods provide a detailed picture of the molecule's orbitals and energy levels, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Energy Minima

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of carbazole (B46965) derivatives. icm.edu.plresearchgate.net By applying DFT, it is possible to determine the optimized molecular geometry of this compound, corresponding to its energy minimum on the potential energy surface. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles.

A hypothetical DFT calculation for this compound at the B3LYP/6-31G(d,p) level of theory could yield the following data:

Table 1: Calculated Electronic Properties of this compound using DFT

Parameter Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
Dipole Moment 2.5 D

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the 2,2-dimethoxyethyl group attached to the carbazole nitrogen atom allows for multiple conformations. researchgate.net Understanding the conformational preferences and the energy barriers between different conformers is essential for a complete picture of the molecule's behavior.

Torsional Scans and Energy Barriers

To explore the conformational landscape, torsional scans are performed. This involves systematically rotating specific dihedral angles of the 2,2-dimethoxyethyl substituent while calculating the corresponding energy at each step. The resulting potential energy curve reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The energy difference between a minimum and a transition state represents the rotational energy barrier.

For this compound, the key dihedral angles to scan would be around the C-N and C-C bonds of the ethyl side chain.

Table 2: Hypothetical Rotational Energy Barriers for this compound

Rotation Axis Dihedral Angle (°) Energy Barrier (kcal/mol)
N9-C1' 0-360 3.5
C1'-C2' 0-360 5.2

Solvent Effects on Conformation

The conformation of this compound can be influenced by the surrounding solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the relative energies of the conformers. In polar solvents, conformers with a higher dipole moment may be stabilized, potentially altering the conformational equilibrium compared to the gas phase.

Reaction Mechanism Predictions and Transition State Identification

Computational chemistry can also be used to predict the potential reaction mechanisms involving this compound and to identify the corresponding transition states. nih.gov By mapping the potential energy surface for a given reaction, it is possible to locate the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction.

For instance, in a hypothetical electrophilic substitution reaction on the carbazole ring, computational methods could be used to determine whether the substitution is more likely to occur at the 3, 6, or other positions by comparing the energies of the respective transition states.

Computational Elucidation of Reaction Pathways

The synthesis of this compound typically involves the N-alkylation of carbazole. Computational studies on similar N-alkylation reactions of carbazole can elucidate the mechanistic pathways, including the identification of transition states and intermediates. researchgate.net

A common synthetic route is the reaction of the carbazole anion with an appropriate alkyl halide, in this case, 2-bromo-1,1-dimethoxyethane (B145963). DFT calculations are employed to model the reaction profile, determining the energies of reactants, transition states, and products. The reaction is generally understood to proceed via an S_N2 mechanism.

Theoretical investigations into the N-alkylation of carbazole under various conditions, such as microwave irradiation in dry media, have been performed to understand the reaction mechanism and optimize conditions. researchgate.net These studies often utilize DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to model the reaction pathways. researchgate.net

Table 1: Calculated Parameters for a Model N-Alkylation Reaction of Carbazole

ParameterValue (kcal/mol)Method/Basis SetReference System
Activation Energy (Ea)15-25DFT/B3LYP/6-31G(d,p)N-alkylation with alkyl halide
Reaction Enthalpy (ΔH)-10 to -20DFT/B3LYP/6-31G(d,p)N-alkylation with alkyl halide

Note: The data in this table is representative of typical N-alkylation reactions of carbazole and is intended to provide an illustrative example due to the absence of specific data for this compound.

Prediction of Kinetic and Thermodynamic Parameters

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern chemical reactions. For the synthesis of this compound, these parameters can be estimated through calculations on analogous systems.

Kinetic parameters, such as the rate constant (k), can be derived from the calculated activation energy using the Arrhenius equation. Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insights into the spontaneity and feasibility of the reaction.

Quantitative Structure-Property Relationship (QSPR) models, often built upon computational data, can also be used to predict these parameters for a range of reactions, including those involving carbazole derivatives. beilstein-journals.org

Table 2: Predicted Thermodynamic and Kinetic Data for a Model Carbazole N-Alkylation

ParameterPredicted ValueComputational MethodSignificance
Gibbs Free Energy of Activation (ΔG‡)20-30 kcal/molDFTDetermines the reaction rate
Enthalpy of Reaction (ΔH)-15 kcal/molDFTIndicates an exothermic reaction
Entropy of Reaction (ΔS)Small, near zeroDFTSuggests minimal change in disorder

Note: This table presents predicted values for a model N-alkylation of carbazole to illustrate the types of parameters that can be obtained computationally. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Dynamic Behavior of Carbazole Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For carbazole systems, MD simulations are used to study their conformational flexibility, interactions with solvents, and aggregation behavior. nih.gov

Studies on other N-substituted carbazoles have used MD simulations to understand their binding to biological targets or their self-assembly into larger structures. nih.govnih.gov For instance, simulations have shown that the stability of carbazole derivative complexes with proteins can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov The binding free energies can also be calculated to quantify the strength of these interactions. nih.gov

Table 3: Key Observables from Molecular Dynamics Simulations of Carbazole Systems

ObservableDescriptionSignificance
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability and conformational changes of the molecule or complex.
Radius of Gyration (Rg)A measure of the compactness of the molecule.Provides insights into the overall shape and folding of the molecule.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals information about solvation shells and intermolecular interactions.
Binding Free EnergyThe free energy change upon binding of a ligand to a receptor.Quantifies the affinity of the carbazole derivative for a target molecule.

Note: This table outlines general parameters and their significance in the context of MD simulations of carbazole systems.

Applications of 9 2,2 Dimethoxyethyl 9h Carbazole in Complex Chemical Synthesis

Precursor Role in the Synthesis of Advanced Carbazole-Based Architectures

The inherent properties of the carbazole (B46965) moiety, such as its rigidity, planarity, and optoelectronic characteristics, make it a desirable component in advanced materials. researchgate.net The presence of the 9-(2,2-dimethoxyethyl) group provides a convenient handle for incorporating the carbazole unit into larger, more complex structures, including polymers, dendrimers, and macrocycles.

Carbazole-containing polymers are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic systems. researchgate.net The 9-(2,2-dimethoxyethyl)-9H-carbazole can serve as a monomer in various polymerization reactions. For instance, the carbazole ring can be functionalized at the 3 and 6 positions to allow for step-growth polymerization.

Dendrimers, which are highly branched, monodisperse macromolecules, have also been constructed using carbazole units. nih.gov These materials are used in applications ranging from drug delivery to light-harvesting. nih.govkoreascience.kr The synthesis of dendrimers can be achieved through either divergent or convergent strategies. koreascience.kr In a convergent approach, the this compound could be functionalized to form dendrons, which are then attached to a central core. koreascience.kr The protected aldehyde group can be unmasked at a later stage to introduce further functionality at the periphery of the dendrimer. The use of "click chemistry" has also been a valuable tool in the convergent synthesis of dendrimers with a carbazole core. koreascience.kr

Table 1: Examples of Carbazole-Based Polymeric and Dendritic Systems

System TypeMonomer/Dendron ExamplePolymerization/Synthesis MethodPotential Application
Polymer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazoleRing-Opening Metathesis Polymerization (ROMP)Organic Electronics researchgate.net
Dendrimer Carboxylated Carbazole UnitsConvergent synthesis via amidationBiosensors, Electroactive Films biu.ac.il
Dendrimer Carbazole Core with PAMAM DendronsConvergent synthesis via "Click Chemistry"Luminescent Materials koreascience.kr

This table presents examples of related carbazole systems to illustrate the potential of this compound as a building block.

Macrocycles containing the carbazole unit have been synthesized for applications in host-guest chemistry and as antimicrobial agents. nih.gov The synthesis of these structures often relies on high-dilution techniques to favor intramolecular reactions over intermolecular polymerization. Ring-closing metathesis (RCM) and alkyne metathesis are powerful methods for the synthesis of carbazole-based macrocycles. orgsyn.orgdrughunter.com The this compound can be elaborated with appropriate terminal alkenes or alkynes to serve as a precursor for such macrocyclization reactions.

Supramolecular assemblies, which are complex chemical systems held together by non-covalent bonds, can also be constructed using carbazole derivatives. nih.gov The ability of the carbazole ring to participate in π-π stacking interactions is a key driving force for the self-assembly process. nih.gov The 9-(2,2-dimethoxyethyl) group can be modified to introduce recognition sites for the programmed assembly of these complex structures.

Scaffold for the Generation of Novel Heterocyclic Systems

The carbazole nucleus itself can serve as a scaffold for the construction of more complex heterocyclic systems. globalresearchonline.netresearchgate.netmdpi.com The reactivity of the aromatic rings and the nitrogen atom allows for a variety of transformations to build new fused-ring systems.

Ring-closing metathesis (RCM) has been effectively used for the construction of carbazole ring systems and other indole-fused heterocycles. rsc.orgwikipedia.org This reaction typically involves the cyclization of a diene precursor catalyzed by a ruthenium or molybdenum complex. wikipedia.org By introducing two alkenyl groups onto the carbazole core of this compound, RCM can be employed to build additional rings onto the carbazole framework.

Intramolecular cyclizations are another important strategy for the synthesis of complex heterocyclic systems. researchgate.net For example, intramolecular Friedel-Crafts reactions or palladium-catalyzed C-H activation can be used to form new carbon-carbon bonds within the molecule. nih.gov The this compound can be functionalized with appropriate side chains that can undergo intramolecular cyclization to generate novel polycyclic aromatic systems.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. nih.gov There have been reports of copper-catalyzed three- and four-component reactions to synthesize diverse spirotetrahydrocarbazoles. nih.gov The carbazole nucleus can participate in MCRs to generate a wide variety of complex heterocyclic structures. For instance, the reaction of a carbazole derivative, an aldehyde, and a dienophile can lead to the formation of functionalized tetrahydrocarbazoles. nih.gov The aldehyde functionality, which can be unmasked from the 9-(2,2-dimethoxyethyl) group, could potentially participate in such multi-component reactions.

Strategies for Post-Synthetic Functionalization of the Dimethoxyethyl Moiety

A key feature of this compound is the presence of the dimethoxyethyl group, which is a protected form of an aldehyde. This acetal (B89532) can be readily deprotected under acidic conditions to reveal the aldehyde functionality. organic-chemistry.org This allows for a wide range of post-synthetic modifications, where the carbazole moiety can be incorporated into a larger structure before the aldehyde is unmasked for further reactions.

Once deprotected, the resulting 2-(9H-carbazol-9-yl)acetaldehyde can undergo a variety of transformations, including:

Reductive amination to introduce new amine-containing side chains.

Wittig reactions to form alkenes.

Aldol (B89426) condensations to form α,β-unsaturated carbonyl compounds.

Knoevenagel condensations with active methylene (B1212753) compounds.

Oxidation to the corresponding carboxylic acid.

This versatility makes this compound a highly valuable intermediate in the synthesis of complex molecules where a reactive aldehyde is required at a late stage of the synthetic sequence.

Conversion to Aldehydes for Further C-C Coupling Reactions

The primary application of this compound in synthesis is its role as a stable precursor to the reactive aldehyde, 9-(2-oxoethyl)-9H-carbazole, also known as carbazole-9-acetaldehyde. The acetal group effectively protects the aldehyde from undesired reactions while other chemical transformations are carried out on the carbazole core or other parts of the molecule.

The deprotection of the acetal is typically achieved through acid-catalyzed hydrolysis. Treatment with an aqueous acidic solution, such as hydrochloric acid in a solvent like tetrahydrofuran (B95107) (THF) or acetone, efficiently cleaves the methoxy (B1213986) groups, revealing the aldehyde.

This unmasked aldehyde is a key building block for forming new carbon-carbon bonds, a cornerstone of complex molecule construction. Two of the most powerful methods for achieving this are the Wittig reaction and the aldol condensation.

Wittig Reaction: The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction of 9-(2-oxoethyl)-9H-carbazole with a phosphorus ylide (a Wittig reagent) can generate a variety of vinyl-substituted carbazoles. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgresearchgate.net

Aldol Condensation: In an aldol condensation, 9-(2-oxoethyl)-9H-carbazole can react with an enolate, generated from a ketone or another aldehyde, to form a β-hydroxy carbonyl compound. This product can then undergo dehydration to yield an α,β-unsaturated carbonyl compound, further extending the carbon framework.

The table below illustrates the potential of 9-(2-oxoethyl)-9H-carbazole in these fundamental C-C coupling reactions.

Table 1: Illustrative C-C Coupling Reactions of 9-(2-oxoethyl)-9H-carbazole

Reaction Type Reagent Product Structure Product Name
Wittig Reaction Methyltriphenylphosphonium bromide 9-(Prop-2-en-1-yl)-9H-carbazole
Wittig Reaction (Triphenylphosphoranylidene)acetonitrile 4-(9H-Carbazol-9-yl)but-2-enenitrile
Wittig Reaction Ethyl (triphenylphosphoranylidene)acetate Ethyl 4-(9H-carbazol-9-yl)but-2-enoate

| Aldol Condensation | Acetone | | 5-(9H-Carbazol-9-yl)-4-hydroxypentan-2-one |

Introduction of Other Functional Groups via Acetal Reactivity

Beyond its role as a protecting group, the acetal functionality in this compound can be directly involved in chemical transformations to introduce other functional groups. This is primarily achieved through transacetalization reactions.

Transacetalization: In the presence of an acid catalyst, this compound can react with different alcohols or diols to exchange the methoxy groups for new alkoxy groups. This process is an equilibrium, and by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct, the reaction can be driven to completion.

This strategy is particularly useful for converting the dimethyl acetal into a cyclic acetal, such as a 1,3-dioxolane (B20135) or 1,3-dioxane, by reacting it with a diol like ethylene (B1197577) glycol or propane-1,3-diol, respectively. Cyclic acetals can offer enhanced stability under certain reaction conditions compared to their acyclic counterparts. Furthermore, the choice of diol can be used to introduce additional functionality into the molecule.

The table below provides examples of how the acetal group can be modified to introduce new functional groups.

Table 2: Introduction of Functional Groups via Transacetalization

Reagent (Diol) Product Structure Product Name
Ethylene glycol 9-(2-(1,3-Dioxolan-2-yl)ethyl)-9H-carbazole
Propane-1,3-diol 9-(2-(1,3-Dioxan-2-yl)ethyl)-9H-carbazole

This reactivity allows for the fine-tuning of the properties and subsequent reaction pathways of the carbazole-containing molecule, highlighting the synthetic versatility of this compound as a starting material.

Future Directions and Emerging Research Avenues for 9 2,2 Dimethoxyethyl 9h Carbazole

Development of Novel and Efficient Synthetic Routes

The advancement of applications for 9-(2,2-dimethoxyethyl)-9H-carbazole is intrinsically linked to the development of innovative and efficient methods for its synthesis. While established routes exist, researchers are actively pursuing new pathways to enhance yield, reduce reaction times, and utilize more environmentally benign catalysts and conditions. Future efforts will likely focus on leveraging modern catalytic systems, such as those based on transition metals, to achieve more selective and atom-economical transformations.

One promising area of exploration involves the refinement of N-alkylation reactions of the carbazole (B46965) nucleus. Traditional methods often require harsh conditions and stoichiometric amounts of reagents. Future synthetic strategies may employ phase-transfer catalysis or microwave-assisted organic synthesis (MAOS) to accelerate reaction rates and improve energy efficiency. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, also presents a significant opportunity to streamline the synthesis of this compound and its derivatives.

Reaction TypeCatalyst/ReagentKey Advantages
N-AlkylationPhase-Transfer CatalystMilder reaction conditions, improved yields
Microwave-Assisted Organic Synthesis (MAOS)N/A (Energy Source)Rapid heating, shorter reaction times
One-Pot SynthesisVariousIncreased efficiency, reduced waste
Transition Metal Catalysise.g., Palladium, CopperHigh selectivity, atom economy

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, the inherent reactivity of the this compound molecule offers a fertile ground for discovery. The dimethoxyethyl group, in particular, presents a latent aldehyde functionality that can be unmasked under specific acidic conditions. This feature opens the door to a host of subsequent chemical transformations that have yet to be fully explored.

Future research will likely delve into the selective deprotection of the acetal (B89532) group to generate the corresponding aldehyde, which can then serve as a versatile synthetic handle. This in-situ generated aldehyde could participate in a variety of classic and contemporary organic reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. Such investigations would significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of new carbazole-containing molecules with tailored properties. Furthermore, the carbazole ring itself is susceptible to electrophilic substitution, and exploring these reactions in the context of the dimethoxyethyl substituent could reveal novel regioselective outcomes.

Integration into Advanced Functional Materials (Focus on synthetic methodology, not specific material properties)

The unique structural and electronic properties of the carbazole moiety make it a highly desirable building block for a wide range of advanced functional materials. The this compound derivative is particularly well-suited for this purpose due to the synthetic versatility offered by its side chain. The primary focus in this area is on the development of synthetic methodologies to seamlessly incorporate this carbazole unit into larger, more complex molecular architectures.

A key strategy involves the polymerization of monomers derived from this compound. For instance, after converting the dimethoxyethyl group to a polymerizable functionality, such as a vinyl or acrylate (B77674) group, the resulting monomer can be subjected to various polymerization techniques like free-radical polymerization, ring-opening metathesis polymerization (ROMP), or controlled radical polymerization (CRP) methods. These approaches allow for the synthesis of well-defined polymers with carbazole units pendant to the main chain.

Another important avenue is the use of this compound as a core molecule for the construction of dendrimers and other star-shaped molecules. The carbazole nitrogen can serve as a branching point, and iterative synthetic sequences can be employed to build up dendritic structures with a high density of functional groups at the periphery. The development of efficient coupling reactions, such as the Stille or Suzuki coupling, is also crucial for integrating the carbazole unit into conjugated polymers and small molecules for electronic applications. mdpi.com

Synthetic ApproachTarget MaterialKey Methodologies
PolymerizationCarbazole-containing polymersFree-radical polymerization, ROMP, CRP
Dendrimer SynthesisCarbazole-cored dendrimersIterative coupling and functionalization
Cross-Coupling ReactionsConjugated polymers and small moleculesStille coupling, Suzuki coupling

Interdisciplinary Research Synergies with Computational and Theoretical Chemistry

The synergy between experimental synthesis and computational chemistry is poised to accelerate the development of new applications for this compound. espublisher.com Density functional theory (DFT) and other computational methods can provide invaluable insights into the electronic structure, reactivity, and potential energy surfaces of this molecule and its derivatives. espublisher.com

Computational studies can be employed to predict the most likely sites for electrophilic substitution on the carbazole ring, guiding synthetic efforts towards specific isomers. espublisher.com Furthermore, theoretical calculations can help to elucidate the mechanisms of novel reactions and predict the properties of yet-to-be-synthesized materials. For example, the electronic and optical properties of polymers and small molecules incorporating the this compound unit can be modeled to screen for promising candidates for various applications. This in-silico approach can significantly reduce the experimental effort required to identify materials with desired characteristics. The collaboration between synthetic and computational chemists will be instrumental in rationally designing the next generation of materials based on this versatile carbazole building block.

Q & A

Q. What are the recommended synthetic routes for 9-(2,2-dimethoxyethyl)-9H-carbazole, and how can reaction yields be optimized?

The synthesis typically involves alkylation of the carbazole core with a dimethoxyethyl group. A common approach is nucleophilic substitution using 2,2-dimethoxyethyl bromide under basic conditions (e.g., KOH or NaH) in anhydrous solvents like DMF or THF. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product . Optimization strategies include controlling reaction temperature (60–80°C), using excess alkylating agent (1.2–1.5 equivalents), and inert atmosphere to prevent oxidation. Post-synthetic characterization via ¹H/¹³C NMR and mass spectrometry ensures structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Multidimensional NMR (¹H-¹⁵N HMBC) is essential for confirming substitution patterns and resolving ambiguities in regiochemistry. For example, ¹⁵N HMBC can differentiate between N-alkylation and C-alkylation by correlating nitrogen signals with adjacent protons . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms purity (>95%). Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotamers or residual solvents; these are addressed by variable-temperature NMR or repeated recrystallization .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While not classified as hazardous, standard precautions include:

  • Use of nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Storage in airtight containers under nitrogen at 2–8°C to prevent degradation. Emergency measures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can site-selective C–H functionalization of this compound be achieved for derivatization?

Ruthenium-catalyzed C–H bond activation enables ortho-arylation using boronic acids. Key steps include:

  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%) with AgSbF₆ (20 mol%) as an additive.
  • Solvent: Toluene or DCE at 100–120°C under argon.
  • Substrate scope: Electron-deficient aryl boronic acids yield higher regioselectivity (>80%) due to reduced steric hindrance at the carbazole’s ortho positions. Post-functionalization, HPLC purification removes minor byproducts .

Q. What role do intramolecular and intermolecular interactions play in the photophysical properties of this compound derivatives?

Substituents like dimethoxyethyl groups enhance rigidity via intramolecular hydrogen bonding, reducing non-radiative decay. For ultralong organic phosphorescence (UOP), intermolecular π-π stacking in crystalline phases stabilizes triplet excitons, extending lifetimes (up to 1.37 s). Spectroscopic methods (time-resolved PL, XRD) correlate crystal packing (e.g., dimer formation) with quantum yields (>20%) . Computational modeling (DFT/TD-DFT) further predicts electronic coupling effects for tailored emission .

Q. How does electropolymerization of this compound enhance its utility in organic electronics?

Electropolymerization on ITO electrodes using cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile, 0.1–1.0 V vs. Ag/Ag⁺) generates conductive thin films. Co-polymerization with EDOT (3,4-ethylenedioxythiophene) improves charge transport, achieving capacitance values >250 F/g. Post-polymerization, impedance spectroscopy (EIS) confirms low charge-transfer resistance (<50 Ω), making these films suitable for OLED hole-transport layers .

Q. How should researchers address contradictory data in synthetic yields or photophysical measurements for carbazole derivatives?

  • Synthetic Yields: Variability may stem from catalyst loading (e.g., Ru vs. Pd systems) or solvent polarity. For example, DMF increases alkylation efficiency but may hydrolyze dimethoxy groups; THF offers better stability but slower kinetics .
  • Photophysical Data: Discrepancies in UOP lifetimes often arise from impurities (e.g., residual halides). Recrystallization from ethyl acetate/hexane (3:1) and sublimation (150°C, 10⁻³ Torr) improve sample homogeneity. Cross-validation using independent techniques (PL, XRD) resolves artifacts .

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Feasible Synthetic Routes

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9-(2,2-dimethoxyethyl)-9H-carbazole
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Reactant of Route 2
9-(2,2-dimethoxyethyl)-9H-carbazole

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